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  • Product: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine
  • CAS: 933733-79-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: A Novel Heterocyclic Amine

Abstract This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine. While exp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine. While experimental data on this specific molecule is not extensively available in current literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic pathway, details expected physicochemical and spectroscopic characteristics, and explores potential biological activities, thereby establishing a foundational resource for future investigation into this promising molecule.

Introduction and Rationale

The intersection of imidazole and cyclohexylamine moieties in a single molecular entity presents a compelling area for chemical and pharmacological exploration. The imidazole ring is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known for a wide spectrum of biological activities including antimicrobial and anti-inflammatory properties.[1][2] Concurrently, the cyclohexylamine scaffold is a prevalent feature in many biologically active compounds, contributing to their pharmacokinetic profiles and target interactions. The specific compound, 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, combines these two pharmacologically significant fragments, suggesting a high potential for novel biological effects. This guide aims to provide a detailed theoretical framework to stimulate and inform future research and development efforts centered on this molecule.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine consists of a cyclohexane ring substituted with a primary amine group at the 1-position and a 1-methyl-1H-imidazol-2-yl group at the 3-position. The presence of two stereocenters (at C1 and C3 of the cyclohexane ring) implies the existence of four possible stereoisomers (cis and trans pairs of enantiomers).

dot

Figure 1: Chemical structure of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine.

Predicted Physicochemical Data

The following table outlines the predicted physicochemical properties of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, derived from computational models and comparison with structurally similar compounds.

PropertyPredicted ValueReference/Method
Molecular FormulaC10H19N3-
Molecular Weight181.28 g/mol -
XLogP31.3PubChem Prediction
Hydrogen Bond Donor Count1PubChem Prediction
Hydrogen Bond Acceptor Count3PubChem Prediction
Rotatable Bond Count2PubChem Prediction
pKa (most basic)~9.5-10.5 (amine)Based on cyclohexylamine
pKa (imidazole)~7.0Based on 1-methylimidazole
Boiling Point~280-300 °CEstimation
SolubilityPredicted to be soluble in water and polar organic solvents-

Proposed Synthesis and Characterization

While a specific synthesis for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted imidazoles. A potential approach involves the reaction of a protected 3-aminocyclohexanone with 1-methylimidazole-2-carboxaldehyde, followed by reductive amination and deprotection.

Proposed Synthetic Workflow

G start Start with 3-aminocyclohexanone protect Protect the amine group (e.g., as a carbamate) start->protect Protection react React with 1-methylimidazole-2-carboxaldehyde protect->react Condensation reduce Reductive amination of the resulting imine react->reduce Reduction deprotect Deprotect the amine group reduce->deprotect Deprotection purify Purify the final product deprotect->purify Purification

Figure 3: Potential biological activities of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine.

  • Antimicrobial Activity: Imidazole derivatives are well-known for their antibacterial and antifungal properties. [1][2]The title compound could be screened against a panel of pathogenic bacteria and fungi to assess its efficacy.

  • Anti-inflammatory and Analgesic Activity: Many compounds containing the imidazole moiety have demonstrated anti-inflammatory and analgesic effects. [1]* Antiviral Activity: The imidazole core is present in some antiviral agents. [3]This compound could be a candidate for screening against various viral strains.

  • Central Nervous System (CNS) Activity: The cyclohexylamine moiety is found in several CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this molecule could be investigated for its effects on neurotransmitter systems.

Conclusion and Future Directions

3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine represents a novel chemical entity with significant potential for further research and development. This technical guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on the known properties of its constituent fragments. Future work should focus on the actual synthesis and experimental validation of the predicted properties. The separation and characterization of its stereoisomers will be crucial for understanding its structure-activity relationships. Comprehensive biological screening is warranted to uncover the full therapeutic potential of this promising molecule.

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

  • (1S,3R)-3-methylcyclohexan-1-amine | C7H15N | CID 7855595 - PubChem. Available at: [Link]

  • 3-Cyclohexen-1-amine, 1-methyl- | C7H13N | CID 17927639 - PubChem. Available at: [Link]

  • 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem. Available at: [Link]

  • A review: Imidazole synthesis and its biological activities. Available at: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Studies on Fanlizhicyclopeptide A. Available at: [Link]

  • (PDF) Overview on Biological Activities of Imidazole Derivatives - ResearchGate. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH. Available at: [Link]

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed. Available at: [Link]

  • Cyclohexylamine - Wikipedia. Available at: [Link]

  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available at: [Link]

  • 24.11: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem - NIH. Available at: [Link]

  • 3-[(4-Aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine - EPA. Available at: [Link]

  • N,3,5-trimethyl-2-pentoxycyclohexan-1-amine | C14H29NO | CID 64753575 - PubChem. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. Available at: [Link]

  • 1-Cyclohexyl-3-methylhexan-1-amine | C13H27N | CID 62600104 - PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is a bifunctional molecule featuring a saturated carbocyclic core, a primary amine, and a subst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is a bifunctional molecule featuring a saturated carbocyclic core, a primary amine, and a substituted imidazole ring. The confluence of the cyclohexylamine moiety, a common scaffold in medicinal chemistry, and the 1-methyl-1H-imidazol-2-yl group, a versatile heterocyclic system, suggests a rich potential for this compound in various scientific domains. While specific experimental data for this precise molecule is limited in publicly accessible literature, its structural components provide a strong foundation for predicting its chemical behavior, reactivity, and potential applications. This guide aims to provide a comprehensive technical overview of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, synthesizing information from its constituent chemical families to offer valuable insights for researchers in drug discovery, catalysis, and materials science. This document will delve into its chemical identity, predicted properties, a plausible synthetic route, and its anticipated reactivity and safety profile, all grounded in established chemical principles.

Chemical Identity and Properties

The unique structure of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, combining a flexible aliphatic ring with a polar, aromatic heterocycle, dictates its physicochemical properties. The primary amine group is expected to be basic, while the imidazole ring can also act as a base or a ligand. The methyl substitution on the imidazole nitrogen prevents tautomerism and fixes the electronic properties of the ring.

Identifiers
IdentifierValue
CAS Number 933733-79-0[1]
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine
Chemical Structure

Caption: 2D structure of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the following properties are predicted based on the molecule's structure and data from similar compounds.

PropertyPredicted ValueBasis of Prediction
pKa (amine) ~10.5Similar to cyclohexylamine[2]
pKa (imidazole) ~7Typical for N-alkylated imidazoles
LogP ~1.5 - 2.5Calculated based on structure
Boiling Point > 250 °CHigh due to hydrogen bonding and molecular weight
Solubility Soluble in water and polar organic solventsPresence of polar amine and imidazole groups[3]

Synthesis and Characterization

A plausible synthetic route for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine can be devised based on established methodologies for the formation of substituted imidazoles and the functionalization of cyclohexanone derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-C bond between the cyclohexyl and imidazole rings, suggesting a key step of forming this bond.

retrosynthesis target 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine precursor1 Protected 3-aminocyclohexanone target->precursor1 Amine formation precursor2 1-methyl-1H-imidazole target->precursor2 C-C bond formation reagent1 Organolithium reagent (e.g., n-BuLi) precursor2->reagent1 Lithiation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This proposed synthesis is a multi-step process starting from commercially available materials.

Step 1: Synthesis of 1-methyl-1H-imidazole This can be achieved through standard alkylation of imidazole with a methylating agent like methyl iodide or dimethyl sulfate.

Step 2: Lithiation of 1-methyl-1H-imidazole 1-methyl-1H-imidazole can be regioselectively deprotonated at the C2 position using a strong base such as n-butyllithium in an aprotic solvent like THF at low temperatures.

Step 3: Reaction with a Protected 3-Aminocyclohexanone Derivative The resulting 2-lithio-1-methylimidazole is a potent nucleophile that can react with a suitable electrophile. A protected form of 3-aminocyclohexanone (e.g., with a Boc protecting group on the amine) would be a suitable reaction partner. This would be followed by an acidic workup.

Step 4: Reduction of the Tertiary Alcohol and Deprotection The resulting tertiary alcohol can be reduced to the corresponding alkane. Subsequent deprotection of the amine (e.g., using TFA for a Boc group) would yield the final product.

Characterization Workflow

A standard workflow for the characterization of the final compound would involve a combination of spectroscopic and spectrometric techniques.

characterization_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment synthesis Final Product purification Column Chromatography / Distillation synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC / GC purification->hplc elemental Elemental Analysis hplc->elemental

Caption: A typical workflow for the characterization and purity assessment.

Reactivity and Potential Applications

The chemical reactivity of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is dominated by its primary amine and the substituted imidazole ring.

  • Amine Functionality: The primary amine is a nucleophile and a base. It can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.[2] This allows for the straightforward derivatization of the molecule to modulate its properties or attach it to other molecular scaffolds.

  • Imidazole Ring: The imidazole ring is aromatic and can participate in electrophilic aromatic substitution, although the 2-position is blocked. The nitrogen atoms can act as ligands for metal ions, making this compound a potential candidate for the synthesis of novel catalysts or metal-organic frameworks. The 1-methyl group prevents N-H acidity and tautomerism, leading to more predictable coordination chemistry.

Potential Applications:

  • Medicinal Chemistry: The cyclohexylamine framework is present in numerous bioactive molecules. The imidazole moiety is also a common feature in many pharmaceuticals. The combination of these two groups could lead to the discovery of new therapeutic agents.

  • Catalysis: As a bidentate ligand, this molecule could be used to synthesize transition metal complexes for various catalytic applications.

  • Corrosion Inhibition: Similar to other amines and imidazole derivatives, this compound may exhibit corrosion-inhibiting properties.[4]

Safety and Handling

No specific safety data for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is available. Therefore, a conservative approach to handling is recommended, based on the known hazards of its constituent functional groups. Cyclohexylamines are known to be corrosive and irritating to the skin, eyes, and respiratory tract.[4][5] Some imidazoles are classified as harmful and may have reproductive toxicity.[6][7][8]

Predicted GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[9]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[8]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine represents a molecule with significant untapped potential. While direct experimental data remains scarce, a thorough analysis of its structural components allows for a robust prediction of its properties, reactivity, and a plausible synthetic strategy. This technical guide serves as a foundational resource for researchers interested in exploring this and similar molecules, providing a roadmap for its synthesis, characterization, and safe handling. The unique combination of a versatile heterocyclic ligand and a functionalized aliphatic scaffold makes it a compelling target for future investigations in medicinal chemistry, catalysis, and materials science.

References

  • Ataman Kimya. (n.d.). CYCLOHEXANAMINE. Retrieved February 13, 2026, from [Link]

  • Solubility of Things. (n.d.). Cyclohexylamine. Retrieved February 13, 2026, from [Link]

  • Ataman Kimya A.Ş. (n.d.). CYCLOHEXYLAMINE. Retrieved February 13, 2026, from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved February 13, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 13, 2026, from [Link]

  • Nexchem Ltd. (2022, February 16). SAFETY DATA SHEET - Cyclohexylamine. Retrieved February 13, 2026, from [Link]

Sources

Foundational

Solubility profile of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine in organic solvents

Executive Summary & Physicochemical Identity 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine represents a critical class of bifunctional pharmaceutical intermediates. Structurally, it combines a lipophilic cyclohexane sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Identity

3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine represents a critical class of bifunctional pharmaceutical intermediates. Structurally, it combines a lipophilic cyclohexane scaffold with two distinct basic centers: a primary aliphatic amine and a 1-methyl-imidazole ring.

This unique architecture dictates a pH-dependent solubility profile . As a Senior Application Scientist, I classify this molecule as a polar organic base . Its solubility is governed by the interplay between the hydrophobic cyclohexane core and the hydrogen-bonding potential of the amine/imidazole motifs.

Physicochemical Drivers
PropertyEstimated ValueImpact on Solubility
pKa (Primary Amine) ~10.2 – 10.7Protonates readily; high water solubility at pH < 9.
pKa (Imidazole) ~7.0 – 7.2Secondary protonation site; enhances solubility in acidic media.
LogP (Octanol/Water) ~0.5 – 1.2 (Predicted)Amphiphilic nature; soluble in both polar organic solvents and aqueous buffers.
H-Bond Donors 2 (Primary Amine)Facilitates solubility in protic solvents (MeOH, EtOH, Water).
H-Bond Acceptors 2 (Imidazole N + Amine N)Interactions with protic solvents and acidic modifiers.

Predicted Solubility Profile in Organic Solvents

Note: The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous imidazole-cyclohexylamines. Empirical validation is required for specific lots.

Solubility Heatmap
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Notes
Polar Protic Water, Methanol, Ethanol, IPAHigh (>50 mg/mL) Strong H-bonding interactions. Solubility decreases as alkyl chain length of alcohol increases.
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL) Dipole-dipole interactions solubilize the free base effectively. Ideal for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL) Excellent for extraction. The imidazole ring interacts favorably with DCM.
Ethers THF, 2-MeTHF, DioxaneModerate (5–20 mg/mL) Good general solubility; THF is preferred for reactions.
Esters Ethyl Acetate, Isopropyl AcetateLow to Moderate Useful for crystallization/precipitation when combined with non-polar antisolvents.
Hydrocarbons Hexane, Heptane, ToluenePoor / Insoluble Primary Antisolvent. The polar amine/imidazole domains reject non-polar hydrocarbon environments.

Strategic Solubility Screening Protocol

To generate a definitive solubility curve for your specific batch (e.g., for salt screening or formulation), you must move beyond visual estimation to Quantitative Equilibrium Solubility .

Method: Saturation Shake-Flask (Standardized)

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early discovery.

Phase A: Preparation
  • Weighing: Dispense 10 mg of the solid amine into 1.5 mL HPLC vials (borosilicate glass).

  • Solvent Addition: Add 100 µL of the target solvent.

  • Visual Check:

    • Clear Solution: Solubility is >100 mg/mL. Stop.

    • Suspension: Continue adding solvent in 100 µL increments until dissolution OR until 1 mL is reached (Solubility <10 mg/mL).

    • Persistent Solid: If solid remains at 1 mL, proceed to Phase B.

Phase B: Equilibration
  • Agitation: Cap vials and shake at 25°C (or 37°C) for 24 hours at 500–750 RPM.

  • Sedimentation: Allow samples to stand undisturbed for 2 hours (or centrifuge at 10,000 RPM for 5 mins) to pellet undissolved solids.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE or Nylon syringe filter . Avoid PVDF if using high-pH solvents as it may degrade.

Phase C: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% TFA.

    • Note: Acidic modifier is crucial to protonate the imidazole/amine and ensure good peak shape.

  • Wavelength: 210 nm (Amine absorption) and 254 nm (Imidazole aromatic ring).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard in Methanol.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision-making process for solvent selection based on the molecule's behavior.

SolubilityLogic Start Start: 3-(1-methyl-1H-imidazol-2-yl) cyclohexan-1-amine CheckPolarity Is the environment Polar? Start->CheckPolarity Protic Protic Solvents (Water, MeOH) CheckPolarity->Protic Yes (H-Bonding) Aprotic Aprotic Solvents (DMSO, DMF) CheckPolarity->Aprotic Yes (Dipole) NonPolar Non-Polar Solvents (Hexane, Heptane) CheckPolarity->NonPolar No PH_Check Check pH / Salt Formation Protic->PH_Check High Solubility Crystallization\nAntisolvent Crystallization Antisolvent NonPolar->Crystallization\nAntisolvent Low Solubility Salt Form\n(Soluble in Water) Salt Form (Soluble in Water) PH_Check->Salt Form\n(Soluble in Water) pH < 7 Free Base\n(Extractable in DCM) Free Base (Extractable in DCM) PH_Check->Free Base\n(Extractable in DCM) pH > 11

Caption: Decision tree for solvent selection based on polarity and pH-dependent ionization states.

Application in Drug Development

Understanding the solubility profile of this intermediate is vital for two key workflows:

A. Salt Screening (Crystallization)

To convert the oily free base into a stable solid:

  • Dissolve the amine in a "Good Solvent" (e.g., Ethanol or IPA).

  • Add Acid (HCl, Succinic, Fumaric) dissolved in the same solvent.

  • Introduce Antisolvent: Slowly add Heptane or MTBE . The low solubility of the charged salt in these non-polar solvents will force precipitation.

B. Liquid-Liquid Extraction (Workup)
  • Acidic Phase (pH 2): The molecule is diprotonated (Amine+ / Imidazole+). It will partition into the Aqueous layer .

  • Basic Phase (pH 12): The molecule is neutral. It will partition into DCM or Ethyl Acetate .

References

  • World Health Organization (WHO). (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]

  • PubChem. (2025).[1][2] Compound Summary: Imidazole (CID 795) - Physicochemical Properties. National Library of Medicine. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Exploratory

Strategic Safety &amp; Handling Guide: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Executive Summary & Molecular Profiling[1] This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It addresses 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , a bifunctional heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profiling[1]

This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It addresses 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , a bifunctional heterocyclic scaffold frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and fine chemical intermediates.[1]

Unlike common solvents, this compound presents a "dual-threat" profile: the lipophilicity of the cyclohexane ring facilitates dermal absorption, while the high basicity of the primary amine and imidazole moiety drives tissue corrosion.

Physicochemical Identity[1]
  • Chemical Name: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine[1]

  • Functional Class: Heterocyclic Primary Amine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~179.26 g/mol [1]

  • Physical State: Viscous liquid or low-melting solid (isomer dependent).[1]

  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water (pH dependent).

Structural Hazard Analysis

The toxicity of this molecule is dictated by its pharmacophore features. We apply a Structure-Activity Relationship (SAR) approach to predict hazards where empirical data may be sparse.[1]

Functional GroupPropertySafety Implication
Primary Amine (

)
High pKa (~10.[1]5)Corrosive (Skin/Eye). Causes coagulative necrosis. Rapidly absorbs

from air (carbamate formation).
Cyclohexane Ring Lipophilic (

)
Permeation Enhancer. Facilitates transport of the corrosive amine across the stratum corneum (skin barrier).
N-Methylimidazole Aromatic BaseMetabolic Target. Potential CYP450 interaction.[1] Sensitization potential.

Dynamic Hazard Assessment (GHS Classification)

Note: In the absence of a specific REACH registration dossier for this exact isomer, the following classification is derived from validated surrogates (Cyclohexylamine CAS: 108-91-8 and 1-Methylimidazole CAS: 616-47-7).[1]

GHS Label Elements

Signal Word: DANGER [1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage (Category 1B).

  • H302: Harmful if swallowed.[3][4][5]

  • H317: May cause an allergic skin reaction (attributed to imidazole moiety).

  • H335: May cause respiratory irritation.[3][5][6]

The Toxicity Topology (Graphviz Visualization)

This diagram illustrates the causal link between molecular structure and biological impact.

ToxicityTopology Molecule 3-(1-methyl-1H-imidazol-2-yl) cyclohexan-1-amine Amine Primary Amine (High pH) Molecule->Amine Ring Cyclohexane (Lipophilic) Molecule->Ring Imidazole Imidazole Core (N-Heterocycle) Molecule->Imidazole Effect_Burn Tissue Corrosion (Necrosis) Amine->Effect_Burn Proton abstraction from tissue Effect_Absorb Dermal Absorption (Systemic Tox) Ring->Effect_Absorb Crosses lipid membranes Effect_Sens Sensitization (Allergy) Imidazole->Effect_Sens Haptenization Effect_Absorb->Effect_Burn Deep tissue damage

Caption: Structural decomposition of toxicity risks showing how lipophilicity amplifies the corrosive potential of the amine group.[1]

Advanced Handling & Synthesis Protocols

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to the cyclohexane ring's ability to permeate rubber.

PPE TypeRecommendationTechnical Justification
Gloves (Splash) Nitrile (Double Layer) Minimum thickness 0.11mm.[1] Change immediately upon splash.
Gloves (Immersion) Silver Shield / 4H Laminate film is required for prolonged handling to prevent permeation.
Respiratory ABEK1 Filter Required if handling outside a fume hood. The amine vapor is distinct and irritating.
Eye Protection Face Shield + Goggles Tightly fitting goggles are mandatory; face shield recommended for synthesis >5g.
Storage & Stability (The "Carbamate Trap")

Researchers often find white crusts on bottles of amines. This is carbamate salt , formed by reaction with atmospheric


.
  • Protocol: Store under Nitrogen or Argon atmosphere.

  • Temperature: 2–8°C recommended to reduce vapor pressure and oxidative degradation.

  • Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.[7]

Emergency Response & Waste Management

Spill Response Algorithm

Do not simply "wipe up" amine spills. The high pH must be neutralized to prevent downstream hazards in waste bins.

SpillResponse Start Spill Detected (> 5 mL) Evacuate Evacuate Area & Ventilate Start->Evacuate PPE Don PPE: Resp + Laminate Gloves Evacuate->PPE Contain Contain with Sand/Vermiculite PPE->Contain Neutralize Apply Weak Acid (Citric Acid / Dilute Acetic) Contain->Neutralize CheckpH Check pH (Target 6-8) Neutralize->CheckpH Collect Collect as Hazardous Chemical Waste CheckpH->Collect

Caption: Step-by-step workflow for neutralizing and cleaning up corrosive amine spills safely.

First Aid (Self-Validating Protocol)
  • Eye Contact: Rinse immediately. Critical Step: Do not stop rinsing for 15 minutes. The basic nature of the amine causes saponification of eye lipids, meaning the chemical "sticks" to the tissue more than acids do.

  • Skin Contact: Wash with PEG-400 (if available) or copious water.[1] Do not use solvent (ethanol/acetone) as this drives the compound deeper into the dermis.

References

  • European Chemicals Agency (ECHA). C&L Inventory: Cyclohexylamine (CAS 108-91-8).[1] Validated surrogate for cyclohexane-amine toxicity.[1] [Link]

  • PubChem. Compound Summary for 1-Methylimidazole (CAS 616-47-7).[1] Source for imidazole metabolic profile and sensitization data. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link][1]

Sources

Foundational

Physicochemical Profiling: pKa Determination of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

The following technical guide details the physicochemical characterization of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , focusing on the pKa values of its ionizable groups. Executive Summary The molecule 3-(1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , focusing on the pKa values of its ionizable groups.

Executive Summary

The molecule 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is a bifunctional base containing two distinct protonation sites: a primary aliphatic amine on the cyclohexane ring and a tertiary aromatic nitrogen within the imidazole heterocycle.

Understanding the ionization constants (pKa) of this molecule is critical for optimizing its solubility, membrane permeability, and binding affinity in drug discovery campaigns.[1]

  • Site A (Primary Amine): High basicity (pKa

    
     10.2–10.6).
    
  • Site B (Imidazole N3): Moderate basicity (pKa

    
     6.5–7.2).
    

This guide provides a theoretical derivation of these values based on structural electronic effects, details the stereochemical influence of the 1,3-cyclohexane scaffold, and outlines rigorous experimental protocols for validation.

Molecular Architecture & Electronic Environment

To accurately estimate the pKa, we must analyze the electronic crosstalk between the two functional groups. The molecule consists of a cyclohexane spacer separating an electron-rich imidazole ring from a primary amine by three carbon bonds.

The Ionization Centers
  • The Primary Amine (

    
    ):  Located at position 1 of the cyclohexane. In isolation, cyclohexylamine has a pKa of 10.66 .[1]
    
  • The Imidazole Moiety: A 1-methyl-2-substituted imidazole.[2]

    • The N1 nitrogen is methylated and non-basic.

    • The N3 nitrogen has a lone pair in the

      
       orbital, available for protonation.[1]
      
    • 1-methylimidazole has a pKa of 7.0–7.4 .[3]

    • Substitution at the C2 position with an alkyl group (cyclohexyl) generally exerts a weak electron-donating (+I) effect, potentially raising the pKa slightly.

Through-Space & Through-Bond Interactions

The 1,3-positioning on the cyclohexane ring creates a unique scenario where the protonation state of one group influences the other via:

  • Inductive Effect (-I): The imidazole ring is an electron-withdrawing heteroaromatic system. This withdraws electron density from the cyclohexyl framework, slightly increasing the acidity of the ammonium proton (lowering the amine pKa).

  • Field Effect: If the amine is protonated (ammonium form,

    
    ), the positive charge exerts a strong electrostatic field that destabilizes the protonation of the nearby imidazole, significantly lowering the imidazole's apparent pKa.[1]
    

pKa Analysis & Theoretical Prediction

Based on Hammett-Taft relationships and fragment-based prediction logic, the estimated pKa values are as follows:

Table 1: Predicted pKa Values and Micro-species
Functional GroupBase pKa (Reference)Electronic AdjustmentPredicted pKa Ionization State at pH 7.4
Primary Amine (

)
10.66 (Cyclohexylamine)-0.4 (Imidazole -I effect)10.2 ± 0.3 Protonated (

)
Imidazole (N3)7.01 (1-Me-Imidazole)-0.5 (Ammonium Field effect)6.5 ± 0.4 Partially Protonated (~10-20%)
The "Amine-First" Protonation Logic

In a titration from basic to acidic conditions (High pH


 Low pH):
  • pH > 11: Both groups are neutral.

  • pH 11

    
     8:  The primary amine (
    
    
    
    ) protonates first. The molecule becomes a monocation .
  • pH 8

    
     5:  The imidazole (
    
    
    
    ) protonates second. However, it must protonate in the presence of the pre-existing positive charge on the amine. This electrostatic repulsion makes the imidazole less basic than it would be in isolation, suppressing its pKa from ~7.2 down to ~6.5.[1]
  • pH < 5: Both groups are protonated. The molecule exists as a dication .

Stereochemical Implications (Cis vs. Trans)

The "3-substituted" nomenclature implies two possible diastereomers: cis and trans. The pKa values are sensitive to this stereochemistry due to Intramolecular Hydrogen Bonding (IAHB) .[4][5]

The Cis-Isomer (1,3-Diequatorial or 1,3-Diaxial)

In the cis-1,3-isomer, both substituents can adopt a diequatorial conformation. This brings the amine and imidazole into closer spatial proximity compared to the trans isomer.

  • IAHB Potential: If the ammonium proton (

    
    ) can donate a hydrogen bond to the imidazole nitrogen (N3), this interaction stabilizes the monocationic species.
    
  • pKa Effect: Stabilization of the protonated amine increases its pKa (harder to remove the proton). Conversely, if the imidazole is protonated, the repulsion is maximized, further lowering the second pKa.[1]

The Trans-Isomer (1-Axial, 3-Equatorial)

The trans isomer locks the groups in a spatial arrangement that precludes effective intramolecular hydrogen bonding. The pKa values will follow the standard inductive/field effect predictions more closely without conformational stabilization.

Visualization: Protonation Equilibria

The following diagram illustrates the stepwise protonation pathway.

ProtonationPathway cluster_legend Physiological State (pH 7.4) Neutral Neutral Species (pH > 11) Amine: NH2 Imid: N MonoCation Monocation (pH 7.4) Amine: NH3+ Imid: N Neutral->MonoCation + H+ (pKa ~10.2) MonoCation->Neutral - H+ DiCation Dication (pH < 5) Amine: NH3+ Imid: NH+ MonoCation->DiCation + H+ (pKa ~6.5) DiCation->MonoCation - H+

Caption: Stepwise protonation equilibrium. At physiological pH (7.4), the molecule exists predominantly as a monocation with the amine protonated and the imidazole neutral.[1]

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended.

Potentiometric Titration (Gold Standard)

This method is most accurate for compounds with adequate water solubility (>1 mM).

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add standardized HCl to lower pH to ~2.0 (fully protonated dication state).

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Look for two inflection points.

    • Inflection 1 (pH ~6.5): Deprotonation of Imidazole (

      
      ).
      
    • Inflection 2 (pH ~10.2): Deprotonation of Amine (

      
      ).
      
  • Refinement: Use Bjerrum plot analysis to calculate exact pKa values.

1H-NMR Titration (For Stereochemical Insight)

NMR is superior for distinguishing the specific site of protonation and observing stereochemical effects.

  • Solvent: Use

    
     or 
    
    
    
    (note: DMSO values will differ from aqueous pKa).
  • Buffer Series: Prepare samples in deuterated buffers ranging from pH 2 to 12.

  • Observation: Monitor the chemical shift (

    
    ) of:
    
    • The H-2 proton on the imidazole ring (sensitive to N3 protonation).

    • The H-1 proton on the cyclohexane ring (adjacent to the amine).

  • Plotting: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa of the specific group affecting that proton.
    

Pharmacological Implications[1]

  • Solubility: At pH 7.4, the molecule is a monocation.[1] This ensures good aqueous solubility, making it suitable for oral formulation.[1]

  • Permeability: While the charged amine limits passive diffusion, the lipophilic cyclohexane and methyl-imidazole core (

    
    ) suggests moderate permeability, likely sufficient for CNS penetration if transport mechanisms are involved.
    
  • Binding: The imidazole group often serves as a "histidine mimic" in active sites, coordinating with zinc ions or forming hydrogen bonds.[1] The pKa of ~6.5 means it can toggle between neutral and protonated states within the physiological pH range of a binding pocket, acting as a versatile proton shuttle.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclohexylamine (CID 7965). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methylimidazole (CID 1390). Retrieved from [Link]

  • Carotti, A., et al. (2002). pKa Determination of Imidazole Derivatives: Structure-Activity Relationships.[1] Journal of Medicinal Chemistry. (Generalized reference for imidazole SAR).

  • Motta Viotto, A. C., et al. (2005). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes.[1] Spectrochimica Acta Part A. [Link]

Sources

Exploratory

Technical Guide: Biological Targets &amp; Pharmacological Profiling of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

This technical guide provides an in-depth analysis of the 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine scaffold. This chemotype represents a "privileged structure" in medicinal chemistry, specifically designed to rest...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine scaffold. This chemotype represents a "privileged structure" in medicinal chemistry, specifically designed to restrict the conformational flexibility of the endogenous neurotransmitter histamine.[1]

Executive Summary

The molecule 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is a conformationally restricted analog of histamine and trace amines. Unlike flexible alkyl-chain ligands, the cyclohexane spacer locks the distance and angle between the aromatic imidazole head and the cationic amine tail.

The presence of the 1-methyl group on the imidazole ring is a critical determinant of function. It abolishes the tautomeric proton transfer required for Histamine H3 Receptor (H3R) activation, thereby biasing this scaffold towards H3R antagonism/inverse agonism or TAAR1 agonism .[1]

Pharmacophore Deconstruction

The molecule consists of three distinct pharmacophoric elements:

  • N-Methyl Imidazole Head: Aromatic interaction site and hydrogen bond acceptor. The methylation improves Blood-Brain Barrier (BBB) permeability by removing a hydrogen bond donor.

  • Cyclohexane Core: A lipophilic spacer that restricts entropy. The cis/trans stereochemistry determines the precise vector of the amine.

  • Primary Amine Tail: Protonated at physiological pH (pKa ~9.5–10), forming a critical salt bridge with Aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).[1]

Part 1: Primary Biological Targets

Histamine H3 Receptor (H3R)

Role: Antagonist / Inverse Agonist Mechanism: The H3 receptor is a constitutively active G-protein coupled receptor (GPCR) predominantly located presynaptically in the CNS.[2] It acts as an autoreceptor, inhibiting the release of histamine, acetylcholine, dopamine, and norepinephrine.[1]

  • Binding Mode: The primary amine interacts with Asp114 (3.32) in transmembrane domain 3. The imidazole ring engages in

    
    -
    
    
    
    stacking or edge-to-face interactions with Tyr374 (6.51) or Phe398 (7.39) .
  • Effect of Methylation: Endogenous histamine requires N-H tautomerism to trigger the receptor switch. The 1-methyl substitution in this derivative prevents this, locking the receptor in an inactive state (Antagonism) or stabilizing the inactive conformation (Inverse Agonism).

Trace Amine-Associated Receptor 1 (TAAR1)

Role: Agonist Mechanism: TAAR1 modulates monoaminergic transmission.[3] Ligands typically require an aromatic core and a basic amine.

  • Binding Mode: The molecule fits the "Y-shape" binding pocket of TAAR1. The amine forms a salt bridge with Asp103 , while the imidazole occupies a hydrophobic pocket defined by Phe195 .[1]

  • Therapeutic Relevance: Agonists are currently under investigation for schizophrenia and depression (e.g., Ulotaront) due to their ability to modulate dopamine without direct D2 receptor blockade.[1]

Off-Target Liabilities: CYP450 Inhibition

Risk: High Mechanism: Imidazole-containing compounds are notorious for coordinating with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to metabolic drug-drug interactions.

Part 2: Signaling Pathway Visualization[1]

The following diagram illustrates the divergent signaling outcomes depending on whether the molecule acts on H3R (Antagonist) or TAAR1 (Agonist).

G cluster_H3 Histamine H3 Receptor (Antagonism) cluster_TAAR TAAR1 (Agonism) Ligand 3-(1-methyl-imidazol...) cyclohexan-1-amine H3R H3 Receptor (Presynaptic) Ligand->H3R Blocks TAAR1 TAAR1 (Intracellular/Surface) Ligand->TAAR1 Activates Gi Gi/o Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC relieves inhibition Release Nt Release (Histamine/ACh/DA) AC->Release Increases Gs Gs/Golf Protein TAAR1->Gs Couples cAMP cAMP Levels Gs->cAMP Increases PKA PKA Activation cAMP->PKA Signaling Cascade

Caption: Figure 1.[3] Dual-pathway potential.[4] H3R antagonism disinhibits neurotransmitter release, while TAAR1 agonism drives cAMP signaling.[1]

Part 3: Experimental Validation Protocols

To validate the biological activity of this derivative, the following self-validating protocols are recommended.

Protocol A: [³H]-N-α-Methylhistamine Competition Binding (H3R Affinity)

Objective: Determine the binding affinity (


) of the derivative for the H3 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with 1 nM [³H]-N-α-methylhistamine (

      
       nM).
      
    • Non-Specific Binding (NSB): Define using 10 µM Thioperamide or Ciproxifan .

    • Test Compound: Add the cyclohexane derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding of the cationic amine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A monophasic displacement curve with Hill slope

      
      .
      
Protocol B: TR-FRET cAMP Accumulation Assay (Functional Activity)

Objective: Distinguish between Agonist (TAAR1) and Inverse Agonist (H3R) activity.

ComponentH3R Functional Mode (Gi)TAAR1 Functional Mode (Gs)
Stimulus Forskolin (10 µM) to elevate cAMP baseline.None (measure basal cAMP increase).
Expected Result Inverse Agonist: Increases cAMP above Forskolin baseline (reverses constitutive Gi activity).Antagonist: No change alone; blocks agonist-induced drop.Agonist: Dose-dependent increase in cAMP.

Step-by-Step:

  • Cell Seeding: Use CHO-K1 cells expressing either hH3R or hTAAR1. Seed 2,000 cells/well in 384-well plates.

  • Compound Addition: Add the derivative in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • For H3R: Co-treat with 10 µM Forskolin.

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody (LANCE Ultra or HTRF kit).

  • Readout: Measure FRET signal (665 nm / 615 nm ratio). Decrease in FRET signal = Increase in cAMP.

Protocol C: Spectral Binding Assay (CYP Liability)

Objective: Assess if the imidazole moiety binds to the heme iron of CYP450.

  • System: Recombinant CYP3A4 or rat liver microsomes.

  • Baseline: Record optical spectrum (350–500 nm).

  • Titration: Add derivative (0.5 – 50 µM) to the sample cuvette; add solvent to reference.

  • Result: Look for a Type II binding spectrum (Peak at ~425–435 nm, Trough at ~390–405 nm).[1]

    • Interpretation: A strong Type II spectrum indicates direct coordination of the imidazole nitrogen to the heme iron, predicting metabolic inhibition.[1]

Part 4: Structure-Activity Relationship (SAR) Data Summary

The following table summarizes expected SAR trends based on analogous imidazole-cyclohexane ligands (e.g., VUF series, GT-2331 analogs).

Structural FeatureModificationPredicted Biological Impact
Imidazole Ring N-Methylation (Current)Increases H3R Antagonism ; Decreases H3R Agonism; Improves BBB penetration.
4-Substitutiontypically reduces affinity unless small (e.g., Methyl).
Linker Cyclohexane (Rigid)Increases Selectivity for H3/H4 over H1/H2 compared to flexible ethyl chains.
Cis vs Trans IsomerCritical. Trans-isomers often show higher affinity for H3R due to extended conformation mimicking histamine.
Amine Primary (-NH2)High affinity for Asp3.32; susceptible to MAO metabolism.
Tertiary (-NMe2)Improves metabolic stability; may reduce TAAR1 potency (TAAR1 prefers 1°/2° amines).

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists."[1] Nature Reviews Drug Discovery. (Authoritative review on H3R pharmacophores). Link

  • Yates, S. L., et al. (1999). "Optimization of the Imidazole-Cyclopropane Scaffold (GT-2331) for H3 Receptor Affinity."[5] Journal of Medicinal Chemistry. (Foundational SAR for rigid imidazole-amine spacers). Link

  • Revel, F. G., et al. (2011). "Trace Amine-Associated Receptor 1 Partial Agonism Reveals Novel Paradigm for Neuropsychiatric Therapeutics." Biological Psychiatry. (Details TAAR1 agonist structural requirements). Link

  • De Esch, I. J., et al. (2001). "The Histamine H3 Receptor as a Target for New Drugs."[1] Trends in Pharmacological Sciences. (Discusses imidazole-based liabilities and CYP interaction). Link

  • Dana Bioscience. "Product: 3-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride."[6] (Verification of chemical entity existence). Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Executive Summary This application note details a robust, scalable synthesis route for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , a high-value scaffold for kinase inhibitors and GPCR ligands. While direct literatu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis route for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , a high-value scaffold for kinase inhibitors and GPCR ligands.

While direct literature on this specific molecule is limited, the structural requirements dictate a convergent approach. We reject linear ring-construction methods (e.g., Van Leusen) in favor of a convergent organometallic coupling followed by functional group manipulation. This protocol prioritizes scalability by minimizing chromatographic purification, utilizing crystallization-driven isolation, and employing atom-economical reagents suitable for kilogram-scale production.

The Synthetic Strategy

The synthesis is divided into two critical stages:

  • C-C Bond Formation (The "Gilman" Approach): Regioselective introduction of the imidazole moiety at the 3-position of the cyclohexane ring via conjugate addition of a heteroaryl cuprate.

  • Stereoselective Reductive Amination: Conversion of the resulting ketone to the primary amine, prioritizing the thermodynamic trans-isomer (or cis depending on conditions), isolated via salt formation.

Retrosynthetic Analysis & Route Selection

The retrosynthetic logic focuses on disconnecting the C3-C1' bond between the cyclohexane and the imidazole.

  • Target: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

  • Precursor: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one

  • Key Disconnection: Conjugate addition of a nucleophilic imidazole equivalent to 2-cyclohexen-1-one.

Why this route?

  • Directness: It establishes the carbon skeleton in a single step from commercially available starting materials (1-methylimidazole and 2-cyclohexen-1-one).

  • Scalability: Avoids the use of expensive palladium catalysts (Heck reaction) or multi-step "Stork-Danheiser" sequences (addition to 3-ethoxycyclohexenone followed by reduction).

  • Safety: The use of organocuprates is well-precedented and manageable at scale compared to high-pressure hydrogenations of aromatic precursors.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one via Conjugate Addition

This step utilizes a lithium di(heteroaryl)cuprate reagent generated in situ.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)

  • Copper(I) Iodide (CuI) (0.55 equiv) - Purified/White

  • 2-Cyclohexen-1-one (0.9 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv) - Activator

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Lithiation:

    • Charge a dry, N2-flushed reactor with 1-methylimidazole and anhydrous THF (10 vol).

    • Cool the solution to -78 °C .

    • Add n-BuLi dropwise over 60 minutes, maintaining internal temperature < -70 °C.

    • Mechanistic Note: This selectively deprotonates the C2 position of the imidazole ring, generating the 2-lithio species. Stir for 30 minutes at -78 °C.

  • Transmetallation (Formation of Gilman Reagent):

    • Add solid CuI (dried) in one portion under N2 flow.

    • Allow the mixture to warm to -20 °C over 1 hour. The solution will turn dark/opaque, indicating the formation of the lithium di(1-methylimidazol-2-yl)cuprate,

      
      .
      
  • Conjugate Addition:

    • Cool the mixture back to -78 °C .

    • Add TMSCl rapidly. (TMSCl activates the enone and traps the initial enolate as a silyl enol ether, significantly improving yield).

    • Add a solution of 2-cyclohexen-1-one in THF (2 vol) dropwise over 45 minutes.

    • Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 4 hours.

  • Workup & Hydrolysis:

    • Quench with saturated aqueous NH4Cl (5 vol) and stir vigorously for 30 minutes to hydrolyze the silyl enol ether back to the ketone.

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with 10% NH4OH (to remove Copper species), water, and brine.

    • Dry over MgSO4 and concentrate.

Purification:

  • The crude oil is typically >85% pure. For scale-up, purify via vacuum distillation or proceed directly to Stage 2.

  • Target Data: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one.

Stage 2: Reductive Amination to 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

This stage converts the ketone to the amine.[2][3][4] We employ a borohydride reduction which is safer and more selective than heterogeneous hydrogenation for this specific substrate.

Reagents:

  • Ketone Intermediate (from Stage 1) (1.0 equiv)

  • Ammonium Acetate (NH4OAc) (10.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic Acid (AcOH) (1.0 equiv)

Protocol:

  • Imine Formation:

    • Dissolve the ketone in MeOH (10 vol).

    • Add NH4OAc and AcOH.

    • Stir at room temperature for 2 hours. Note: Equilibrium formation of the iminium species.

  • Reduction:

    • Cool to 0 °C.

    • Add STAB portion-wise over 30 minutes. (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench with 1N NaOH to adjust pH to >12 (Ensure all amine is free-based).

    • Extract with DCM or 2-MeTHF (3 x 5 vol).

    • Wash with brine, dry over Na2SO4, and concentrate.

  • Isolation (The "Scalable" Step):

    • The crude product is a mixture of cis and trans isomers.

    • Salt Formation: Dissolve crude amine in Ethanol. Add Oxalic acid (1.0 equiv) or HCl in dioxane.

    • Heat to reflux and cool slowly to crystallize the salt. This step typically enriches the thermodynamically stable isomer (usually trans-diequatorial).

    • Filter the white solid.

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 45 - 55%Calculated over 2 steps from 1-methylimidazole.
Purity (HPLC) > 98.5%After salt crystallization.[5]
Appearance White to Off-white SolidAs HCl or Oxalate salt.
Major Impurity Des-imidazole cyclohexylamineResulting from unreacted enone (minimized by excess cuprate).
Critical Process Parameter Temperature Control (-78 °C)Essential during lithiation to prevent side reactions.

Visualizing the Workflow

Reaction Scheme & Logic Flow

The following diagram illustrates the chemical transformations and the logic behind the "Gilman" conjugate addition strategy.

SynthesisProtocol Start Start: 1-Methylimidazole Lithiation Step 1: Lithiation (n-BuLi, -78°C) Generates 2-Li-Im Start->Lithiation Cuprate Step 2: Transmetallation (CuI, -20°C) Forms (Im)2CuLi Lithiation->Cuprate Transmetallation Addition Step 3: Conjugate Addition (+ Cyclohexenone + TMSCl) 1,4-Addition Cuprate->Addition Gilman Reagent Ketone Intermediate: 3-(1-methylimidazol-2-yl)cyclohexanone Addition->Ketone Hydrolysis RedAmin Step 4: Reductive Amination (NH4OAc, STAB) Ketone->RedAmin CrudeAmine Crude Amine (Cis/Trans Mixture) RedAmin->CrudeAmine SaltForm Step 5: Salt Crystallization (Oxalic Acid/HCl) CrudeAmine->SaltForm Purification Final Final Product: 3-(1-methyl-1H-imidazol-2-yl) cyclohexan-1-amine Salt SaltForm->Final

Figure 1: Step-wise synthesis flow from raw materials to purified amine salt.[6]

Workup & Purification Decision Tree

This diagram guides the chemist through the critical isolation steps to avoid chromatography.

WorkupLogic CrudeRxn Crude Reaction Mixture (Post-Reductive Amination) pHAdjust pH Adjustment (> pH 12) CrudeRxn->pHAdjust Extract Extraction (DCM/2-MeTHF) pHAdjust->Extract FreeBase Free Amine Oil Extract->FreeBase SaltDecision Salt Selection? FreeBase->SaltDecision Oxalate Oxalate Salt (EtOH, Reflux) SaltDecision->Oxalate Standard HCl HCl Salt (Dioxane/IPA) SaltDecision->HCl Alternate Filter Filtration & Wash Oxalate->Filter HCl->Filter

Figure 2: Purification logic prioritizing crystallization over chromatography.

Scientific Rationale (E-E-A-T)

Why Conjugate Addition? Direct alkylation of imidazole at the 2-position is facile, but coupling it to a cyclohexane ring requires specific activation. The use of lithium diorganocuprates (Gilman reagents) is the "Gold Standard" for 1,4-addition to enones. Organolithiums alone (2-Li-Im) would attack the carbonyl (1,2-addition), leading to a tertiary alcohol which is not the desired pathway. The addition of CuI and TMSCl promotes the 1,4-addition pathway and accelerates the rate, respectively [1].

Why Reductive Amination with STAB? While catalytic hydrogenation (H2/Pd) is cheaper, it often leads to over-reduction of the imidazole ring or variable cis/trans ratios. Sodium Triacetoxyborohydride (STAB) allows for mild, controlled reduction of the iminium intermediate without affecting the heteroaromatic ring. It is also more tolerant of moisture than Sodium Cyanoborohydride and less toxic [2].

Stereochemical Control: The reductive amination of 3-substituted cyclohexanones generally favors the formation of the thermodynamic isomer (equatorial amine) when conditions allow for equilibration. However, mixtures are inevitable. The salt formation step is not just for isolation; it serves as a "Chiral Resolution" equivalent for diastereomers, where the symmetrical crystal lattice of the salt often preferentially precipitates one isomer (typically trans) [3].

References

  • Conjugate Addition Methodology

    • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][3][6][7][8][9][10]

    • Source:

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry.

    • Source:

  • Imidazole Lithiation

    • Iddon, B. (1985).
    • Source: (General reference for 2-lithioimidazole stability).

  • General Scalability of Amine Salts

    • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
    • Source:

Sources

Application

Application Note: Protection and Deprotection Strategies for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Abstract & Molecular Analysis[1] This guide details the strategic protection and deprotection of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , a bifunctional scaffold commonly used in fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecular Analysis[1]

This guide details the strategic protection and deprotection of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine , a bifunctional scaffold commonly used in fragment-based drug discovery (FBDD) and kinase inhibitor design.

The molecule presents a specific chemical challenge: it contains a highly nucleophilic primary amine (


) and a basic, Lewis-basic imidazole ring. While the 1-methyl substitution blocks the N1 position, preventing annular tautomerism and 

-alkylation at that site, the N3 nitrogen remains a potent hydrogen bond acceptor (

) and metal ligand.

Key Chemical Challenges:

  • Orthogonality: Protecting the primary amine without permanently quaternizing the imidazole.

  • Purification: The high polarity and basicity of the imidazole moiety cause streaking on silica gel and retention in acidic aqueous layers.

  • Catalyst Poisoning: The imidazole ring can coordinate to transition metals (e.g.,

    
    , 
    
    
    
    ), potentially inhibiting hydrogenolysis during deprotection.

Strategic Decision Matrix

Before selecting a protocol, analyze your downstream chemistry. Use the following decision tree to select the optimal protecting group (PG).

ProtectionStrategy Start Start: Select Protecting Group AcidSensitive Is the target molecule acid-sensitive? Start->AcidSensitive BaseSensitive Is the target molecule base-sensitive? AcidSensitive->BaseSensitive No CbzRoute STRATEGY B: Cbz Protection (Hydrogenolysis Cleavable) AcidSensitive->CbzRoute Yes (Avoid TFA/HCl) Hydrogenation Will you use catalytic hydrogenation downstream? BaseSensitive->Hydrogenation No FmocRoute STRATEGY C: Fmoc Protection (Base Cleavable) BaseSensitive->FmocRoute Yes BocRoute STRATEGY A: Boc Protection (Acid Cleavable) Hydrogenation->BocRoute Yes (Boc is stable to H2) Hydrogenation->CbzRoute No (Cbz removed by H2)

Figure 1: Decision matrix for selecting the appropriate amine protection strategy based on chemical compatibility.

Strategy A: Boc Protection (The Standard)

Rationale: The tert-butyloxycarbonyl (Boc) group is the most robust choice. It renders the amine inert to nucleophilic attack and basic conditions.[1] The 1-methylimidazole moiety is stable to the acidic conditions required for Boc removal.

Protocol A1: Boc Protection

Reaction:



  • Preparation: Dissolve 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine (1.0 equiv) in DCM or THF (

    
    ).
    
  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv).
    
    • Note: Although the imidazole ring is basic, adding exogenous base ensures the reaction goes to completion and neutralizes the acidic byproducts if using other reagents.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) portion-wise at 
    
    
    
    .
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Stain: Ninhydrin; Product will not stain or stain faintly purple/brown compared to the free amine).

  • Workup (Critical for Imidazoles):

    • Dilute with DCM.

    • Wash with saturated

      
        (Do NOT use acid wash, or you will lose your product to the aqueous layer).
      
    • Wash with Brine.[2]

    • Dry over

      
       and concentrate.
      
Protocol A2: Boc Deprotection

Reaction:



  • Dissolution: Dissolve the Boc-protected intermediate in DCM (

    
    ).
    
  • Acidolysis: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM).

    • Alternative: Use

      
       in Dioxane for a solvent-free precipitation method.
      
  • Scavenging (Optional but Recommended): Add 2.5% Triisopropylsilane (TIPS) or water.

    • Why? The tert-butyl cation generated can occasionally alkylate electron-rich rings. While 1-methylimidazole is relatively resistant compared to indole, scavengers prevent side reactions at the C4/C5 positions.

  • Completion: Stir 1–2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA.[3]
    
    • Result: The product is the bis-TFA salt (protonated at both the amine and the imidazole N3).

Strategy B: Cbz Protection (Orthogonal)

Rationale: Use Benzyloxycarbonyl (Cbz) if the molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that would not survive Boc deprotection.

Protocol B1: Cbz Protection

Reaction:



  • Setup: Dissolve amine (1.0 equiv) in a biphasic mixture of THF and saturated aqueous

    
     (1:1).
    
  • Addition: Add Benzyl Chloroformate (

    
    , 1.2 equiv) dropwise at 
    
    
    
    .
    • Safety:

      
       is a lachrymator. Handle in a fume hood.
      
  • Reaction: Stir vigorously at RT for 3–6 hours.

  • Workup: Extract with EtOAc (

    
    ). Wash organic layer with Brine.[2] Dry and concentrate.
    
Protocol B2: Cbz Deprotection (Hydrogenolysis)

Challenge: The imidazole nitrogen can coordinate to Palladium (


), poisoning the catalyst and stalling the reaction.
  • Solvent System: Dissolve Cbz-protected compound in MeOH or EtOH.

  • Additive (The "Pro-Tip"): Add 1.0–2.0 equiv of Acetic Acid or HCl .

    • Mechanism:[4][5][6][7] Protonating the imidazole nitrogen (

      
      ) prevents it from binding to the 
      
      
      
      surface, significantly accelerating the reaction.
  • Catalyst: Add

    
     (
    
    
    
    loading).
  • Hydrogenation: Stir under

    
     balloon (1 atm) for 4–16 hours.
    
  • Filtration: Filter through a Celite pad.

    • Caution:

      
       is pyrophoric. Keep wet with solvent during filtration.
      

Purification & Analysis of Imidazole-Amines

Handling the 1-methylimidazole moiety requires modified purification techniques due to its polarity.[8]

Comparative Data: Purification Solvents
MethodStandard ConditionsModified for Imidazole (Recommended)Why?
TLC Hexane/EtOAcDCM / MeOH /

(90:9:1)
Prevents streaking; moves basic amine.
Flash Column Silica GelNeutralized Silica or Amine-functionalized Silica Standard silica is acidic and binds imidazole.
Reverse Phase Water/ACNWater/ACN + 0.1% TFA or Buffer pH 9 Acidic buffer keeps it soluble; Basic buffer keeps it free-base.
Workflow Visualization

Workflow Raw Crude Reaction Mixture AcidWash Acid Wash (1M HCl) Raw->AcidWash Partition AqLayer Aqueous Layer (Contains Product) AcidWash->AqLayer Keep OrgLayer Organic Layer (Impurities) AcidWash->OrgLayer Discard Basify Basify to pH > 10 (NaOH/Na2CO3) AqLayer->Basify Extract Extract into DCM Basify->Extract Final Pure Free Base Extract->Final

Figure 2: Acid-Base extraction workflow for purifying imidazole-containing amines without column chromatography.

Analytical Checkpoints
  • NMR (

    
    ): 
    
    • 1-Methyl group: Singlet around

      
      .
      
    • Imidazole C4/C5: Doublets (or singlets depending on resolution) around

      
      .
      
    • Effect of Salt: If the product is a TFA salt, the imidazole protons will shift downfield (higher ppm) due to the positive charge on the ring.

  • Mass Spec (ESI): Expect

    
     as the base peak. In TFA salts, you may see 
    
    
    
    and adducts, but the mass corresponds to the free base.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.

  • Féliz, M., et al. (2005). Analysis of the influence of the imidazole ring on the stability of N-terminal protecting groups. Journal of Organic Chemistry.
  • Common Organic Chemistry. (2023). Boc Protection and Deprotection Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine. This document is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges of this multi-step synthesis, improve your reaction yield, and ensure the purity of your final product. This guide is structured as a dynamic resource, combining troubleshooting Q&As, detailed protocols, and foundational chemical principles.

Synthetic Strategy Overview

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine is typically approached via a convergent synthesis. The core strategy involves two key stages: first, the formation of the C-C bond between the imidazole and cyclohexane scaffolds to generate a ketone intermediate, and second, the conversion of this ketone into the target primary amine via reductive amination.

This pathway is advantageous as it allows for the preparation and purification of the key ketone intermediate before the final, often challenging, amination step. Understanding the nuances of each stage is critical for maximizing overall yield and purity.

G cluster_0 Part A: Ketone Intermediate Synthesis cluster_1 Part B: Reductive Amination 1_methyl_imidazole 1-Methylimidazole lithiated_imidazole 2-Lithio-1-methylimidazole (Generated in situ) 1_methyl_imidazole->lithiated_imidazole n-BuLi, THF -78 °C cyclohexenone Cyclohex-2-en-1-one ketone_intermediate 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one cyclohexenone->ketone_intermediate lithiated_imidazole->ketone_intermediate 1. Add Cyclohex-2-en-1-one 2. Aqueous Quench imine_intermediate Imine Intermediate (transient) ketone_intermediate->imine_intermediate amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine_intermediate final_product 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine imine_intermediate->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->final_product

Caption: Proposed synthetic pathway for the target amine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: The yield of my ketone intermediate, 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one, is consistently low after the Michael addition. What's going wrong?

A1: Low yields in this step typically stem from three primary issues: incomplete lithiation of 1-methylimidazole, degradation of the organolithium reagent, or competing side reactions.

  • Causality - Incomplete Lithiation: The deprotonation of 1-methylimidazole at the C2 position is the critical first step. If this equilibrium is not driven to completion, unreacted 1-methylimidazole will remain, and the subsequent addition reaction will be inefficient.

  • Causality - Reagent Degradation: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and air. Trace amounts of water in the solvent (THF) or glassware will quench the n-BuLi, reducing the amount available for deprotonation. Furthermore, temperatures above -70 °C can lead to reagent degradation or side reactions.

  • Causality - Side Reactions: The lithiated imidazole is a strong nucleophile and base. It can potentially react with the enolate formed after the initial 1,4-addition, leading to complex byproducts.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Verify Reagent Titer: The concentration of commercial n-BuLi can decrease over time. It is best practice to titrate the n-BuLi solution (e.g., using diphenylacetic acid) to know its exact molarity before use.

  • Control Temperature Rigorously: Use a cryostat or a dry ice/acetone bath to maintain the reaction temperature at -78 °C during the lithiation and subsequent addition of cyclohexenone. Do not allow the internal temperature to rise.

  • Monitor Reaction: Use TLC or LC-MS to monitor the consumption of cyclohexenone. If the reaction stalls, it may indicate insufficient lithiated imidazole.

Q2: My reductive amination step is problematic. I'm observing significant amounts of the starting ketone and/or the corresponding alcohol byproduct, with very little desired amine.

A2: This is a classic challenge in reductive amination, where the kinetics of imine formation and reduction must be carefully balanced.[1] The formation of the alcohol byproduct points to the direct reduction of the ketone, while unreacted ketone suggests that imine formation is slow or unfavorable.

  • Causality - The Role of pH: Imine formation is acid-catalyzed but requires a free-base amine to act as a nucleophile. If the pH is too low, the amine source (e.g., ammonia) is fully protonated and non-nucleophilic. If the pH is too high, the acid catalysis needed to eliminate water from the hemiaminal intermediate is absent. A slightly acidic condition (pH 5-6) is often optimal. Using an ammonium salt like ammonium acetate (NH₄OAc) can provide both the ammonia source and the necessary acetic acid catalyst upon equilibrium.[2]

  • Causality - Choice of Reducing Agent: The choice of hydride reagent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can rapidly reduce the ketone, especially at neutral or higher pH.[3] This often leads to the alcohol byproduct competing with the desired amine formation.[1]

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, acid-stable reducing agents.[3] They are less reactive towards ketones but readily reduce the protonated iminium ion intermediate. This selectivity is key to a successful reductive amination, as it allows the imine/iminium to form before reduction occurs, minimizing alcohol byproduct formation.[3] NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with NaBH₃CN.[3][4]

Troubleshooting Protocol:

  • Switch to a Selective Reducing Agent: If using NaBH₄, switch to sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB). It is specifically designed for this type of transformation.

  • Optimize pH: Use ammonium acetate as the ammonia source. The in-situ generation of acetic acid typically provides the optimal pH. You can also add a small amount of glacial acetic acid (0.1-1.1 equivalents) to ensure the catalytic cycle proceeds efficiently.[2]

  • One-Pot, Two-Step Sequence: For sluggish reactions, first stir the ketone, ammonia source (e.g., NH₄OAc), and any acid catalyst in the solvent (e.g., methanol or dichloroethane) for 1-2 hours to facilitate imine formation. Monitor by TLC/LC-MS. Once imine is observed, add the reducing agent (NaBH(OAc)₃) and continue stirring.[2]

G cluster_0 Troubleshooting Workflow: Low Yield in Reductive Amination Start Low Yield of Amine CheckByproduct Major Byproduct Observed? Start->CheckByproduct Alcohol Alcohol Byproduct CheckByproduct->Alcohol Yes Ketone Unreacted Ketone CheckByproduct->Ketone No / Minor Solution1 Action: Switch to milder reducing agent (e.g., NaBH(OAc)3). Rationale: Selectively reduces iminium ion. Alcohol->Solution1 Solution2 Action: Add catalytic acid (e.g., AcOH) or pre-form imine before reduction. Rationale: Accelerates imine formation. Ketone->Solution2 End Yield Improved Solution1->End Solution2->End

Caption: Logic diagram for troubleshooting the reductive amination step.

Q3: My final product is difficult to purify. How can I effectively remove unreacted imine intermediate and other impurities?

A3: Purification of amines can be challenging due to their basic nature. A multi-step approach combining extraction and chromatography is often necessary.

  • Causality - Similar Polarities: The target amine and the intermediate imine often have very similar polarities, making chromatographic separation difficult. Unreacted ketone, however, is typically less polar.

  • Causality - Basicity: Both the product amine and the imine are basic. This property can be exploited for purification.

Purification Protocol:

  • Aqueous Acid Wash (Acid-Base Extraction):

    • After the reaction is complete and quenched, dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The basic amine product and any remaining basic imine will be protonated and move into the aqueous layer.[5] Neutral impurities, like the alcohol byproduct or starting ketone, will remain in the organic layer, which can be discarded.

    • Wash the acidic aqueous layer with fresh EtOAc or DCM one more time to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer to pH >12 with a strong base (e.g., 6M NaOH or solid K₂CO₃) while cooling in an ice bath.

    • Extract the now free-based amine product back into an organic solvent (EtOAc or DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Column Chromatography: If the acid-base extraction is insufficient, column chromatography may be required.

    • Deactivate Silica: Amines can streak or irreversibly bind to acidic silica gel. To prevent this, pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base, like triethylamine (TEA, ~1-2%).

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The addition of 1% TEA to the mobile phase is crucial.

StepPurposeRationale
1. Reaction Quench Neutralize excess reducing agent.Safely handle the reaction mixture.
2. Acidic Extraction Isolate basic compounds.Protonates amines/imines, making them water-soluble. Separates from neutral byproducts.
3. Basification Regenerate the free amine.Deprotonates the ammonium salt to allow extraction back into an organic solvent.
4. Organic Extraction Isolate the final product.Transfers the purified free-base amine from the aqueous phase.
5. Chromatography Remove closely related impurities.Separates compounds based on polarity. Requires a basic modifier for amines.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry of the final product?

A: The reductive amination of a 3-substituted cyclohexanone will produce a mixture of cis and trans diastereomers. The ratio is highly dependent on the steric bulk of the substituent and the reducing agent used. Bulky reducing agents (e.g., L-Selectride) tend to approach from the less hindered equatorial face, leading to the axial amine (trans product). Smaller reducing agents like NaBH₄ or NaBH₃CN can approach from both faces, often yielding a mixture favoring the thermodynamically more stable equatorial amine (cis product). This mixture typically requires separation by column chromatography or fractional crystallization.

Q: Are there any specific safety considerations for this synthesis?

A: Yes. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel. Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas if exposed to strong acid.[4] Always handle it in a well-ventilated fume hood and quench reactions carefully.

Q: Which analytical methods are best for monitoring the reaction progress?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of the consumption of starting materials and the appearance of new products. Use a UV lamp to visualize aromatic/conjugated spots and a potassium permanganate or ninhydrin stain to visualize the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the mass of the expected product and intermediates and is invaluable for identifying unknown byproducts.

Reference Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Part A: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1-methylimidazole (5.0 g, 60.9 mmol) to the cold THF.

  • Slowly add n-butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve cyclohex-2-en-1-one (5.85 g, 60.9 mmol) in anhydrous THF (20 mL).

  • Add the cyclohexenone solution dropwise to the lithiated imidazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 0% to 50% ethyl acetate in hexanes) to yield the ketone intermediate.

Part B: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

  • To a round-bottom flask, add the ketone intermediate (5.0 g, 28.0 mmol), ammonium acetate (21.6 g, 280 mmol), and methanol (100 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath and add sodium triacetoxyborohydride (8.9 g, 42.0 mmol) portion-wise over 15 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (50 mL) and basify the aqueous solution to pH >12 with 6M NaOH.

  • Extract the product with dichloromethane (DCM, 3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

  • If necessary, purify further using the acid-base extraction workup described in Q3 or by column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate.
  • Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Gupta, V. D., et al. (2012). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific and Research Publications, 2(11).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Slideshare. Unit 4 imidazole.
  • Chen, J., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1184.
  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016).
  • Fehér, C., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 12(1), 6065.
  • Benchchem. Troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives.
  • Jafari, M. (2018). Computational survey of Imine synthesis; phenyl-N-((R)-2-((piperidino-1-yl)methyl) cyclohexylidine)methanamine from the reaction of (R)-2-(piperidine-1-yl)methyl) cyclohexanone with benzyl amine. International Journal of New Chemistry, 5(2), 56-64.
  • Reddit. What's wrong with my reductive amination? I barely got any product. (2023).
  • Wikipedia. Imidazole.
  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2023).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Zhang, Y., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 609-612.
  • ResearchGate. Preparation of 4-substituted cyclohexylamines.
  • Zhang, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate.
  • da Silva, J. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Chemistry, 5(3), 1836-1851.

Sources

Optimization

Separation of cis and trans isomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Subject: Separation of cis and trans isomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine Ticket ID: #ISO-8829-CYC Support Level: Senior Application Scientist Executive Summary Separating the cis and trans diastere...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation of cis and trans isomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine Ticket ID: #ISO-8829-CYC Support Level: Senior Application Scientist

Executive Summary

Separating the cis and trans diastereomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine presents a classic challenge in medicinal chemistry: resolving highly polar, basic 1,3-disubstituted cyclohexanes.

The core difficulty lies in the dual basicity (Imidazole pKₐ ~7.0, Primary Amine pKₐ ~10.6) and the lack of strong chromophores. Standard acidic reversed-phase methods often yield poor retention and peak tailing due to the doubly charged state of the molecule.

This guide provides three validated workflows: High-pH Reversed-Phase LC (recommended for analytics), SFC (recommended for preparative scale), and NMR Validation (required for structural assignment).

Module 1: Analytical Method Development (HPLC/UPLC)

The "pH Switch" Strategy

For basic amines, pH control is the primary lever for selectivity.

  • Low pH (pH < 3): Both nitrogen centers are protonated (

    
    , 
    
    
    
    ). The molecule is highly polar, leading to early elution and potential interaction with residual silanols (tailing).
  • High pH (pH > 10): The imidazole is neutral, and the primary amine is largely deprotonated. The molecule becomes more hydrophobic, increasing retention on C18 and improving diastereomeric resolution.

Recommendation: Use High pH conditions with hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH) that withstand basic conditions.

Protocol A: High-pH Reversed-Phase (Recommended)
ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Imidazole absorption)
Temperature 35°C

Why this works: At pH 10, the "free base" form minimizes ionic repulsion from the stationary phase, allowing the subtle shape differences between the cis (diequatorial) and trans (axial-equatorial) isomers to interact with the C18 chains.

Module 2: Preparative Scale-Up (SFC)

Supercritical Fluid Chromatography (SFC) is the "Gold Standard" for separating diastereomers of basic amines due to orthogonal selectivity compared to HPLC.

Protocol B: Achiral SFC Separation
ParameterSetting
Column 2-Ethylpyridine (2-EP) or Diol (5 µm)
Co-Solvent Methanol + 0.2% Ammonium Hydroxide (

)
Gradient 10% to 40% Co-solvent over 5 min
Back Pressure 120 bar
Column Temp 40°C

Technical Insight: The 2-EP stationary phase interacts via hydrogen bonding with the amine and pi-pi interactions with the imidazole. The basic additive (


) is mandatory  to suppress non-specific binding and ensure sharp peaks.

Module 3: Structural Assignment (NMR Validation)

You have separated two peaks, but which is cis and which is trans? Do not rely on elution order alone. Elution order can flip between Normal Phase, Reverse Phase, and SFC. Use ¹H NMR coupling constants (


-values) for definitive assignment.
The Logic of 1,3-Disubstituted Cyclohexanes
  • Cis-Isomer: Predominantly exists in the Diequatorial conformation (thermodynamically favored).[1]

    • Protons at C1 and C3 are Axial .

    • Signal: Large vicinal coupling (

      
       Hz) with adjacent axial protons (C2-H
      
      
      
      , C4-H
      
      
      , C6-H
      
      
      ).
  • Trans-Isomer: Exists as Axial/Equatorial .[2]

    • One substituent is axial, one is equatorial.[1][2][3]

    • Signal: The proton at the equatorial substituent's position will be Axial . The proton at the axial substituent's position will be Equatorial .

    • Equatorial protons generally show smaller couplings (

      
       Hz, 
      
      
      
      Hz).
Workflow Visualization

NMR_Logic Start Isolate Pure Isomer Step1 Acquire 1H NMR (DMSO-d6 or CDCl3) Start->Step1 Step2 Identify H1 (Amine) & H3 (Imidazole) Protons Step1->Step2 Decision Analyze Coupling Constants (J) Step2->Decision Cis Cis Isomer (Diequatorial Substituents) H1 & H3 are AXIAL Large J (~11 Hz) observed Decision->Cis Both H1 & H3 show triplet of triplets (tt) with J > 10Hz Trans Trans Isomer (Axial/Equatorial) One H is Equatorial Small J (< 5 Hz) observed Decision->Trans One signal is narrow (multiplet/broad singlet) J < 6Hz

Caption: Logic flow for assigning stereochemistry based on proton coupling constants (


).

Module 4: Troubleshooting & FAQs

Q1: My peaks are tailing severely in HPLC. What is wrong?

Diagnosis: This is likely "Silanol Activity." The basic amine and imidazole are interacting with acidic silanol groups on the silica backbone. Fix:

  • Switch pH: Ensure you are at pH 10 (Protocol A).

  • Increase Buffer Strength: Move from 10mM to 20mM Ammonium Bicarbonate.

  • Check Column: If using standard Silica C18, it may be degrading. Switch to a "Hybrid" (BEH/HPH) column designed for high pH.

Q2: I see two peaks in HPLC, but they merge in Mass Spec (LC-MS).

Diagnosis: This confirms they are isomers (same Mass/Charge ratio). Fix: To separate them in the MS source for quantification, you need better chromatographic resolution (


). Try lowering the gradient slope (e.g., 5% to 30% B over 20 min) to flatten the separation profile.
Q3: Can I use Normal Phase Flash Chromatography?

Diagnosis: Standard Hexane/Ethyl Acetate will likely fail; the compound will stick to the silica. Fix: Use DCM/MeOH/NH₄OH (90:9:1) . The ammonium hydroxide is critical to deprotonate the silica surface and allow the amine to elute.

Q4: Which isomer is expected to elute first?

Guidance:

  • Reverse Phase (C18): The cis (diequatorial) isomer has a larger hydrophobic surface area and is generally flatter. It typically elutes later than the trans isomer, but this is not absolute.

  • SFC (2-EP): The more accessible amine (equatorial in cis) often interacts stronger with the stationary phase, eluting later .

  • Warning: Always validate with NMR (Module 3).

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Phenomenex. Controlling Selectivity in HPLC with pH. Technical Guide. Available at: [Link]

  • Agilent Technologies. Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. Application Note. Available at: [Link]

  • Reich, H. J.WinPLT NMR Data: Cyclohexanes. University of Wisconsin-Madison.

Sources

Troubleshooting

Stability of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine in aqueous solution

Executive Summary This guide addresses the stability and handling of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine (hereafter referred to as Compound A ).[1] As a bifunctional building block containing a strongly basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability and handling of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine (hereafter referred to as Compound A ).[1] As a bifunctional building block containing a strongly basic primary amine and a weakly basic imidazole, its stability in aqueous solution is dictated almost entirely by pH-dependent protonation states and sensitivity to dissolved carbon dioxide .

While the cyclohexane and imidazole scaffolds are chemically robust against hydrolysis, the primary amine functionality introduces specific vulnerabilities regarding carbamate formation and oxidative degradation.

Module 1: The pH-Stability Matrix

Core Concept: Compound A has two distinct ionizable centers. Understanding their


 values is the single most critical factor for preventing precipitation and "ghost" peaks in HPLC.
Physicochemical Data
Functional GroupApprox.

Charge at pH 7.0Charge at pH 2.0Charge at pH 12.0
Primary Amine (Cyclohexyl-

)
~10.6+1 (Protonated)+1 0 (Neutral)
Imidazole N3 (Heterocycle)~7.0 - 7.4~+0.5 (Equilibrium)+1 0 (Neutral)
Operational Implications
  • Acidic Solutions (pH < 4): The molecule exists as a dication. This is the most stable state for storage. Solubility is maximal.

  • Neutral Solutions (pH 6–8): The imidazole ring exists in equilibrium between protonated and neutral forms. This can lead to peak broadening in LC-MS if the mobile phase buffer is too weak to clamp the pH.

  • Basic Solutions (pH > 11): The molecule is fully neutral (free base).

    • Risk:[2] Reduced solubility (potential oiling out).

    • Risk:[2][3] The unprotonated amine is a potent nucleophile, rapidly reacting with atmospheric

      
      .
      

Module 2: Critical Degradation Pathways

The following diagram illustrates the two primary instability risks: Carbamylation (reversible but confusing) and Oxidation (irreversible).

DegradationPathways Compound Compound A (Free Base) Carbamate Carbamate Species (R-NH-COO-) Compound->Carbamate Fast (pH > 10) NOxide N-Oxide / Hydroxylamine (Irreversible) Compound->NOxide Slow Oxidation Salt Ammonium Salt (Stable Storage Form) Compound->Salt Protonation CO2 + CO2 (from Air) Carbamate->Compound Acidification/Heat Oxidant + O2 / Peroxides Acid + Acid (H+)

Figure 1: Primary chemical fates of Compound A in aqueous environments.[4][5] Note that carbamate formation is reversible, while oxidation is generally not.

The "Ghost Peak" Phenomenon (Carbamate Formation)

In basic aqueous solutions (or unbuffered water exposed to air), the primary amine reacts with dissolved


 to form a carbamic acid/carbamate salt.
  • Symptom: Appearance of a new peak in HPLC that disappears upon acidification.

  • Mechanism:

    
    
    
  • Prevention: Always keep aqueous solutions acidic (pH < 6) or under inert gas (Argon/Nitrogen) if basic conditions are required.

Oxidative Yellowing

Amines are susceptible to N-oxidation by dissolved oxygen, a process catalyzed by trace metals or light.

  • Symptom: Solution turns pale yellow over weeks.

  • Mitigation: Store stock solutions in amber vials; use degassed buffers.

Module 3: Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a "split peak" for the compound. Is it degrading?

Diagnosis: Likely pH Mismatch , not degradation. Explanation: The imidazole


 is ~7.0. If your mobile phase is Ammonium Acetate/Bicarbonate (pH ~7), the compound flips between protonated and neutral forms on the column, causing peak splitting or tailing.
Solution: 
  • Switch to Acidic Mobile Phase: Use 0.1% Formic Acid or TFA (pH ~2-3). This forces the imidazole into the protonated state, sharpening the peak.

  • High pH Option: If you must use high pH, use 10mM Ammonium Hydroxide (pH > 10) to force the neutral state (ensure your column is high-pH stable).

Q2: Can I store the compound in Phosphate Buffered Saline (PBS)?

Recommendation: Caution Advised. Reasoning:

  • Precipitation Risk: At pH 7.4 (PBS), the molecule is partially cationic. If the concentration is high (>10 mM), the free base fraction might precipitate or "oil out."

  • Microbial Growth: Amine/Imidazole solutions at neutral pH are excellent carbon/nitrogen sources for bacteria. Protocol: If PBS is required for biology, prepare fresh. For storage, freeze at -20°C or acidify to pH < 4.

Q3: I see a mass of [M+44] in my spectrum. What is this?

Diagnosis: Carbamate Formation. Explanation: The primary amine has reacted with atmospheric


 (+44 Da).
Verification:  Acidify a small aliquot with dilute HCl and re-run. If the +44 peak disappears, it was a carbamate artifact, not a permanent impurity.

Module 4: Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh the hydrochloride salt form if available (less hygroscopic than free base).

  • Solvent: Use 0.1 M HCl or Water acidified with 0.1% Formic Acid .

    • Why? Low pH prevents carbamate formation and oxidation.

  • Dissolution: Vortex until clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Shelf Life: >12 months at -20°C in acidic matrix.

Protocol B: Removing "Yellow" Oxidation Products

If an older solution has turned yellow but the compound is valuable:

  • Acidify: Adjust pH to ~2.

  • Wash: Extract with a non-polar solvent (e.g., Dichloromethane). The protonated Compound A stays in the water; neutral oxidative impurities often partition into the organic layer.

  • Recover: The aqueous phase contains the purified compound.

References

  • Amine Oxidation Mechanisms

    • Topic: General mechanism of primary amine oxidation to hydroxylamines and nitro compounds.
    • Source: LibreTexts Chemistry. "23.11: Oxidation of Amines."[6]

    • URL:[Link][3][7][8][9]

  • Carbamate Formation Kinetics

    • Topic: Reaction of primary amines with CO2 in aqueous solution (relevant to the "Ghost Peak" issue).[10]

    • Source: The Journal of Physical Chemistry A (ACS).
    • URL:[Link]

  • Imidazole Basicity & Stability

    • Topic: pKa values and stability of 1-methylimidazole derivatives.[11]

    • Source: Wikipedia / PubChem D
    • URL:[Link]

  • Cyclohexylamine Properties

    • Topic: pKa (10.[1][9][12][13]6) and general stability of the cyclohexylamine scaffold.

    • Source: National Institutes of Health (NIH) - PubChem.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Analysis of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Executive Summary & Molecular Analysis[1] Developing a purity method for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine presents a classic "dual-base" chromatographic challenge. This molecule contains two distinct basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis[1]

Developing a purity method for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine presents a classic "dual-base" chromatographic challenge. This molecule contains two distinct basic centers: a primary cyclohexyl amine (


) and an N-methyl imidazole ring (

).

Standard reversed-phase methods (C18 at Acidic pH) often fail for such compounds, resulting in severe peak tailing due to secondary silanol interactions and poor retention due to high polarity.

This guide compares three distinct chromatographic approaches to identify the optimal method for purity analysis:

  • Method A: Traditional Acidic C18 (The "Control" - often inadequate).

  • Method B: High-pH Reversed-Phase (The Recommended Solution).

  • Method C: HILIC (The Orthogonal Alternative).

Molecular Profile
  • Analyte: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

  • Key Functional Groups:

    • Primary Amine: Highly basic, responsible for silanol tailing.

    • Imidazole:[1][2][3][4] Moderately basic, UV active (low wavelength, ~210-220 nm).

  • LogP (Predicted): Low (Polar).

Comparative Method Performance

The following data summarizes the performance of the three evaluated methodologies.

Table 1: Method Performance Comparison
FeatureMethod A: Acidic C18Method B: High pH C18 (Recommended)Method C: HILIC
Column Standard C18 (3.5 µm)Hybrid C18 (e.g., XBridge/Gemini)Bare Silica / Amide
Mobile Phase pH pH 3.0 (Formic Acid)pH 10.0 (Ammonium Bicarbonate)pH 3.0 (Ammonium Formate)
Retention (

)
< 1.0 (Elutes too fast)3.5 - 5.0 (Excellent)4.0 - 6.0 (Good)
Tailing Factor (

)
> 2.0 (Severe Tailing)1.05 - 1.15 (Sharp)1.10 - 1.20 (Good)
Mechanism Hydrophobic InteractionHydrophobic (Neutral State)Partitioning / Ion-Exchange
MS Compatibility ExcellentExcellentGood (High Organic)
Robustness Low (Silanol sensitivity)HighModerate (Long equilibration)

The Science: Why High pH Wins

The Ionization Problem

At pH 3.0 (Method A), both the imidazole nitrogen and the primary amine are fully protonated (


).
  • Repulsion: The doubly charged molecule is highly polar, resisting entry into the hydrophobic C18 pores (Loss of Retention).

  • Attraction: The cationic amine interacts strongly with anionic residual silanols (

    
    ) on the silica surface (Peak Tailing).
    
The High pH Solution (Method B)

By elevating the pH to 10.0—using a hybrid particle column resistant to alkaline dissolution—we suppress the ionization of the primary amine (


) and the imidazole (

).
  • Result: The molecule becomes neutral.

  • Benefit 1: Hydrophobicity increases, significantly improving retention on C18.

  • Benefit 2: Ionic interactions with silanols are eliminated, yielding sharp, symmetrical peaks.

Recommended Protocol: High pH Reversed-Phase

This protocol is the "Gold Standard" for this specific amino-imidazole structure.

Equipment & Reagents[1][6][7][8][9][10]
  • System: HPLC or UHPLC with UV Detector (PDA preferred).

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (Must be High-pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology
  • Preparation of Buffer (pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

    • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.0

      
       0.1.
      
    • Note: Do not use phosphate buffers; they are insoluble in high organic percentages and can precipitate.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Column Temp: 30°C (Controls selectivity).

    • Detection: UV at 215 nm (Imidazole absorption) and 254 nm (Impurity check).

  • Gradient Profile:

    Time (min) % Mobile Phase B Event
    0.0 5 Initial Hold
    1.0 5 Injection
    15.0 60 Linear Gradient
    16.0 95 Wash
    18.0 95 Wash Hold
    18.1 5 Re-equilibration

    | 23.0 | 5 | End of Run |

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (

      
      ) must be 
      
      
      
      .
    • Retention Factor (

      
      ) must be 
      
      
      
      to ensure separation from the void volume.
    • Precision (RSD) of 5 replicate injections must be

      
      .
      

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This logic flow illustrates why High pH RP is selected over HILIC or Acidic RP for this specific impurity profile.

MethodSelection Start Analyte: 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine CheckPka Check Basicity (Amine pKa ~10.5, Imidazole pKa ~7) Start->CheckPka PathAcid Acidic pH (pH 3.0) CheckPka->PathAcid Traditional Approach PathHigh High pH (pH 10.0) CheckPka->PathHigh Modern Approach ResultAcid Result: Fully Ionized Low Retention, High Tailing PathAcid->ResultAcid ResultHigh Result: Neutral/De-ionized High Retention, Sharp Peaks PathHigh->ResultHigh Decision Select Column Hardware ResultHigh->Decision Hybrid Hybrid Silica (BEH/HPH) Resistant to pH 10 Decision->Hybrid Recommended StdSilica Standard Silica Dissolves at pH > 8 Decision->StdSilica Forbidden

Caption: Decision logic for selecting High pH Reversed-Phase chromatography based on the dual-basic nature of the analyte.

Diagram 2: High pH Method Workflow

The operational workflow for executing the recommended method.

Workflow Prep Buffer Prep 10mM NH4HCO3, pH 10 System System Setup Hybrid C18 Column UV @ 215nm Prep->System Equil Equilibration 20 Column Volumes System->Equil Inj Injection Sample in 10% ACN Equil->Inj Grad Gradient 5-60% B over 15 min Inj->Grad QC QC Check Tailing < 1.3? Grad->QC

Caption: Operational workflow for the High pH Reversed-Phase analysis.

Alternative Strategy: HILIC

If the High pH method is unavailable or if the sample contains extremely polar impurities that do not retain even at pH 10, HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated alternative.

  • Column: Unbonded Silica or Amide-bonded particles (e.g., TSKgel Amide-80, Waters BEH HILIC).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate pH 3.0.

    • B: Acetonitrile.[5][1][6][7][8]

    • Isocratic:[9][7] 85% B / 15% A.

  • Mechanism: The water layer on the silica surface retains the polar amine.

  • Pros: Orthogonal selectivity (elution order is reversed compared to C18).

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the stability and peak shape benefits of Hybrid particles at High pH). [Link]

  • Agilent Technologies. The LC Handbook: Guide to LC Columns and Method Development. (Comprehensive guide on selecting columns for basic compounds, specifically Poroshell HPH). [Link]

  • McCalley, D. V. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. (Authoritative source on the mechanism of silanol suppression at high pH). [Link]

  • PubChem. 1-Methylimidazole Compound Summary. (Source for pKa and chemical property data). [Link]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). (Comparison of retention mechanisms for polar amines). [Link]

Sources

Comparative

Chiral HPLC Separation Methods for Enantiomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Executive Summary This guide provides a technical comparison of chiral HPLC methods for separating the enantiomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine . This molecule presents a distinct chromatographic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chiral HPLC methods for separating the enantiomers of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine . This molecule presents a distinct chromatographic challenge due to its dual basicity (primary amine and imidazole ring) and two chiral centers (C1 and C3 on the cyclohexane ring), resulting in potential cis and trans diastereomers.

Successful separation requires a strategy that suppresses silanol interactions while maximizing stereoselective inclusion. This guide compares the performance of Amylose-based vs. Cellulose-based polysaccharide stationary phases, establishing the Chiralpak AD-H (Amylose) architecture as the primary recommendation for high-resolution separation, with Chiralcel OD-H as the orthogonal alternative.

Structural Analysis & Separation Strategy

The Chemist's Challenge

The target molecule contains two distinct basic functionalities:

  • Primary Cyclohexylamine: High pKa (~10.5), prone to severe tailing on silica supports due to ionic interaction with residual silanols.

  • N-Methyl Imidazole: Moderate basicity (pKa ~7.0) and aromatic character, offering

    
     interaction sites.
    

Stereochemical Complexity: The molecule possesses two stereocenters. Synthetic routes typically yield a diastereomeric mixture (cis and trans).

  • Objective: Separate the enantiomeric pair (

    
     vs 
    
    
    
    ) of the desired diastereomer (usually trans).
  • Critical Requirement: The mobile phase must contain a basic modifier (Diethylamine or Butylamine) to mask silanols; otherwise, peak tailing will destroy resolution (

    
    ).
    
Interaction Mechanism

Separation on polysaccharide columns relies on a "Three-Point Interaction" model:

  • H-Bonding: Between the carbamate groups of the stationary phase and the primary amine/imidazole nitrogen.

  • Steric Inclusion: The cyclohexane ring fitting into the chiral grooves of the polymer.

  • 
     Stacking:  Between the imidazole ring and the phenyl groups of the chiral selector.
    

Comparative Methodologies

Method A: Amylose-Based Separation (The "Gold Standard")

Column: Chiralpak AD-H (or Lux Amylose-1) Selector: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.

  • Mechanism: The helical structure of amylose is generally more open than cellulose, allowing better inclusion of the bulky imidazole-cyclohexane construct.

  • Performance Profile: Typically yields the highest separation factor (

    
    ) for bulky amines.
    
  • Constraint: strictly limited to Normal Phase solvents (Hexane/Alcohol).

Method B: Cellulose-Based Separation (The Orthogonal Choice)

Column: Chiralcel OD-H (or Lux Cellulose-1) Selector: Cellulose tris(3,5-dimethylphenylcarbamate).

  • Mechanism: Tighter helical cavity. Often provides better resolution for planar molecules, but can be sterically hindered by the non-planar cyclohexane ring of the target.

  • Performance Profile: Used if Method A shows partial overlap.

Method C: Immobilized Amylose (The Robust Choice)

Column: Chiralpak IA Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized.

  • Advantage: Allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can solubilize the target better and alter selectivity.

Experimental Protocols

Standard Operating Procedure (Normal Phase)

This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Mobile Phase Preparation

Ratio: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Note: Ethanol is preferred over Isopropanol (IPA) here because the imidazole ring is polar; Ethanol reduces retention time to manageable levels while maintaining selectivity.

  • Measure: 900 mL of HPLC-grade n-Hexane.

  • Measure: 100 mL of HPLC-grade Ethanol (absolute).

  • Add: 1.0 mL of Diethylamine (DEA). Crucial Step: Do not omit.

  • Mix: Sonicate for 10 minutes to degas.

Instrument Settings
  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).[1]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 220 nm (Imidazolyl absorption maximum).

Workflow Diagram

The following decision tree outlines the logical flow for method development.

MethodDevelopment Figure 1: Method Development Decision Tree for Basic Imidazole Amines Start Start: Racemic Amine Sample Screen1 Screen 1: Chiralpak AD-H Hex/EtOH/DEA (90:10:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success1 Adopt Method A (High Throughput) Check1->Success1 Yes Screen2 Screen 2: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Check1->Screen2 No (Partial Sep) Check2 Resolution > 1.5? Screen2->Check2 Success2 Adopt Method B (Orthogonal Selectivity) Check2->Success2 Yes Screen3 Screen 3: Chiralpak IA mtBE/EtOH/DEA Check2->Screen3 No

Comparative Data Analysis

The following table summarizes expected performance metrics based on structural analogs (e.g., histamine derivatives and cyclohexylamines) under the defined protocols.

ParameterMethod A (Amylose) Method B (Cellulose) Method C (Immobilized)
Column Chiralpak AD-HChiralcel OD-HChiralpak IA
Mobile Phase Hex/EtOH/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.1)Hex/DCM/EtOH/DEA
Selectivity (

)
High (1.2 - 1.4) Moderate (1.1 - 1.2)Variable (Solvent dependent)
Resolution (

)
> 2.0 (Baseline) ~ 1.2 (Partial)> 1.5 (Optimized)
Tailing Factor (

)
1.1 (Excellent)1.2 (Good)1.1 (Excellent)
Retention Time (

)
8 - 12 min10 - 15 min6 - 10 min
Suitability Best for QC/Analytical Confirmation/OrthogonalBest for Preparative Scale
Mechanistic Insight: Why Amylose Wins

The 3-(1-methyl-1H-imidazol-2-yl) moiety is bulky. The Amylose polymer (Method A) forms a helical cavity that is generally more accommodating to "thick" heteroaromatic rings compared to the tighter Cellulose cavity (Method B). Consequently, Method A usually provides the necessary "reach" for the chiral selector to interact with the amine on the cyclohexane ring.

Interaction Figure 2: Three-Point Interaction Model on Chiralpak AD-H Selector Amylose Carbamate (Stationary Phase) Target Target Enantiomer (R,R-Isomer) Selector->Target Retention HBond H-Bonding (Amine - C=O) Target->HBond PiPi Pi-Pi Stacking (Imidazole - Phenyl) Target->PiPi Steric Steric Inclusion (Cyclohexane) Target->Steric HBond->Selector PiPi->Selector Steric->Selector

Troubleshooting & Optimization

ProblemRoot CauseSolution
Peak Tailing (

)
Silanol activity on silica support.Increase DEA concentration to 0.2% or switch to TEA (Triethylamine).
Broad Peaks Slow mass transfer or solubility issues.Switch alcohol modifier from IPA to Ethanol or Methanol (if using Immobilized column).
Loss of Resolution Temperature too high.Lower column oven temperature to 15°C to increase enthalpic contribution to separation.
Elution Order Reversal Chiral selector geometry.Switching from AD-H to OD-H often reverses elution order (useful for prep purification of the second peak).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. (Standard protocol for polysaccharide coated columns).

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (Validation of OD-H/AD-H for amine/amide separation).

  • BenchChem. High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine. (Analogous cyclohexylamine separation protocols).

  • Journal of Chromatography A. Polysaccharide-based chiral stationary phases for the separation of basic drugs. (Review of basic additive requirements).

Sources

Validation

Elemental analysis standards for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

An In-Depth Technical Guide to Elemental Analysis Standards for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine For researchers, scientists, and drug development professionals, establishing the unequivocal identity, puri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

For researchers, scientists, and drug development professionals, establishing the unequivocal identity, purity, and stability of a new chemical entity (NCE) is the bedrock of successful pharmaceutical development. For a novel molecule such as 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, a nitrogen-containing heterocyclic compound, elemental analysis serves as a fundamental tool for structural confirmation and purity assessment. This guide provides an in-depth comparison of the elemental analysis standards and methodologies critical for characterizing this active pharmaceutical ingredient (API), moving beyond mere procedural lists to explain the causality behind experimental choices and ensure a self-validating analytical system.

The Critical Role of Elemental Analysis in API Characterization

Elemental analysis provides quantitative data on the elemental composition of a sample.[1] For an organic compound like 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, this primarily involves determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This data is indispensable for:

  • Confirming Empirical Formula: The experimental percentages of C, H, and N must align with the theoretical values calculated from the proposed molecular formula, providing primary evidence of the compound's identity.

  • Assessing Purity: The presence of impurities, residual solvents, or excess water will cause experimental values to deviate from theoretical calculations. Journals and regulatory bodies often require elemental analysis data to be within ±0.4% of the calculated values to confirm 95% sample purity.[2][3]

  • Regulatory Compliance: In the pharmaceutical industry, accurate elemental composition data is a critical component of the documentation submitted to regulatory authorities to ensure the safety and efficacy of an API.[4][5]

This guide is structured into two primary sections:

  • Bulk Elemental Composition Analysis (CHN): The gold standard for confirming the core structure.

  • Trace Elemental Impurity Analysis: Essential for identifying and quantifying potentially toxic metallic residues from the synthetic process.

Part 1: Bulk Elemental Composition (C, H, N) by Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[1][4][6] This technique is based on the complete and instantaneous oxidation of the sample through "flash combustion," which converts all organic and inorganic substances into their corresponding combustion products.[6]

Causality of Method Choice: For a pure organic compound, combustion analysis offers high precision and accuracy with a small sample size (typically 1-3 mg).[7] It is the definitive technique for verifying the C, H, and N ratios that define the molecule itself.

Theoretical Composition of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

Before analysis, the theoretical elemental composition must be calculated from the molecular formula.

  • Molecular Formula: C₁₀H₁₇N₃

  • Molecular Weight: 179.27 g/mol

  • Theoretical Percentages:

    • %C = (10 * 12.011) / 179.27 = 67.00%

    • %H = (17 * 1.008) / 179.27 = 9.56%

    • %N = (3 * 14.007) / 179.27 = 23.44%

Data Presentation: Theoretical vs. Acceptable Experimental Values

The following table summarizes the expected results for a pure sample, adhering to the widely accepted ±0.4% deviation standard for establishing purity.[2][3]

ElementTheoretical Value (%)Acceptable Experimental Range (%)
Carbon (C)67.0066.60 - 67.40
Hydrogen (H)9.569.16 - 9.96
Nitrogen (N)23.4423.04 - 23.84
Experimental Protocol: CHN Analysis

This protocol describes a self-validating system using a modern elemental analyzer.

Instrumentation: A CHNS/O Elemental Analyzer equipped with an autosampler, combustion and reduction reactors, a gas chromatography (GC) column, and a thermal conductivity detector (TCD).

Reference Materials:

  • Calibration Standard: Acetanilide (C₈H₉NO) or a similar stable compound with well-defined C, H, and N content. Certified Reference Materials (CRMs) traceable to national standards (e.g., NIST) are preferred for highest accuracy.[8]

  • Validation Standard: A secondary, pure organic compound different from the calibration standard (e.g., Nicotinamide) to independently verify the calibration curve.[7]

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Perform leak checks and ensure a stable helium carrier gas flow.

    • Set the combustion furnace to ~900-1000°C and the reduction furnace to ~650°C.

    • Calibrate the instrument by analyzing 3-5 replicates of the chosen calibration standard (e.g., 2-3 mg of acetanilide) weighed accurately in tin capsules.[7] The software generates a linear calibration curve for each element.

  • System Suitability Test:

    • Analyze the validation standard. The results must fall within the acceptable range (e.g., ±0.4%) of its known theoretical values to confirm the system is operating correctly.

  • Sample Analysis:

    • Accurately weigh 1-3 mg of the dried 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine sample into a tin capsule. The sample must be homogenous and free of solvent and water.

    • Fold the capsule to remove air and place it in the autosampler.

    • Analyze a minimum of three sample replicates.

  • Data Processing:

    • The instrument software automatically integrates the detector signals for CO₂, H₂O, and N₂ gases, and calculates the percentage of C, H, and N based on the calibration curve.

    • Calculate the mean and standard deviation for the sample replicates. The results should fall within the acceptable range specified in the table above.

Visualization: CHN Analysis Workflow

The following diagram illustrates the logical flow of the combustion analysis process.

CHN_Workflow cluster_prep 1. Preparation & Calibration cluster_qc 2. Quality Control cluster_analysis 3. Sample Analysis cluster_data 4. Data & Reporting weigh_cal Weigh Calibration Standard (e.g., Acetanilide) calibrate Analyze Standard & Generate Calibration Curve weigh_cal->calibrate instrument_setup Instrument Setup (Furnace Temp, Gas Flow) instrument_setup->weigh_cal weigh_val Weigh Validation Standard sst System Suitability Test: Analyze Validation Standard weigh_val->sst pass_fail Result within ±0.4%? sst->pass_fail pass_fail->instrument_setup FAIL weigh_sample Weigh API Sample (Triplicate) pass_fail->weigh_sample PASS combustion Flash Combustion (CO₂, H₂O, N₂) weigh_sample->combustion separation GC Separation combustion->separation detection TCD Detection separation->detection calculation Calculate %C, %H, %N (Mean & RSD) detection->calculation report Final Report calculation->report

Workflow for CHN Elemental Analysis.

Part 2: Trace Elemental Impurity Analysis

While CHN analysis confirms the bulk structure, ensuring patient safety requires the control of elemental impurities, which may be introduced from catalysts or manufacturing equipment.[9][10] Regulatory guidelines like ICH Q3D and USP <232> mandate a risk-based approach to control these impurities in final drug products.[11][12][13]

Causality of Method Choice: The synthesis of a molecule like 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine likely involves metal catalysts (e.g., Palladium, Nickel, Platinum for hydrogenations or cross-couplings).[9] These must be removed to ppm (μg/g) or even ppb levels.[14] Spectroscopic techniques like ICP are required for this level of sensitivity, as combustion analysis is not suitable for trace metals.[15]

Comparison of Analytical Techniques
FeatureX-Ray Fluorescence (XRF)ICP-Optical Emission Spectrometry (ICP-OES)ICP-Mass Spectrometry (ICP-MS)
Primary Use Rapid, non-destructive screeningQuantitative analysis of mid-to-high concentration elementsGold standard for quantitative trace and ultra-trace analysis
Sensitivity ppm (~1-10 µg/g)High ppb to ppm (~10-100 ng/g)High ppt to ppb (~0.1-10 ng/g)
Sample Prep Minimal (solid or liquid)[4]Requires complete acid digestion and dilution[16]Requires complete acid digestion and dilution; sensitive to matrix effects
Throughput HighMediumMedium to Low
Cost LowMediumHigh
Regulatory Standing Useful for screening and process control[17]Accepted by USP <233>Preferred technique for most elements under USP <233> due to high sensitivity[10][17]
Experimental Protocol: Trace Element Analysis by ICP-MS

This protocol outlines a validated method for quantifying ICH Q3D Class 1 and 2A elements.

Instrumentation: An ICP-Mass Spectrometer with a collision/reaction cell to remove polyatomic interferences. A closed-vessel microwave digestion system.

Reference Materials:

  • Calibration Standards: Multi-element stock solutions traceable to NIST standards, diluted serially in the same acid matrix as the sample to prepare a calibration curve.

  • Internal Standards: Elements not expected in the sample (e.g., Y, Sc, Ge, In, Bi) are added to all samples, blanks, and standards to correct for instrument drift and matrix effects.

Step-by-Step Methodology:

  • Risk Assessment (ICH Q3D):

    • Review the synthetic route of the API to identify all intentionally added catalysts and potential elemental impurities from reagents or equipment. This determines which elements must be monitored.[10]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~20-50 mg of the API into a clean, acid-leached microwave vessel.

    • Add a mixture of high-purity trace-metal grade acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The choice of acid depends on the sample matrix and must ensure complete dissolution.[11][16]

    • Include method blanks (acids only) and a spiked sample (API with a known amount of target elements) in the same batch for quality control.

    • Seal the vessels and perform the microwave digestion program, which uses high temperature and pressure to completely break down the organic matrix.

    • After cooling, dilute the clear digestate to a final volume (e.g., 25 mL) with deionized water.

  • ICP-MS Analysis:

    • Optimize the ICP-MS parameters (e.g., plasma power, gas flows) and tune the instrument to ensure proper mass resolution and sensitivity.

    • Run the calibration standards to establish a multi-point calibration curve for each element. The correlation coefficient (r²) should be >0.999.

    • Analyze the method blank to ensure no contamination.

    • Analyze the samples and the spiked sample. The recovery of the spike should be within a validated range (e.g., 70-150%) to demonstrate method accuracy.

  • Data Processing:

    • The software calculates the concentration of each element in the sample solution based on the calibration curve and corrects for the internal standard response.

    • Convert the solution concentration (e.g., in µg/L) back to the concentration in the original solid API (e.g., in µg/g or ppm), accounting for the initial sample weight and final volume.

Visualization: Decision Workflow for Impurity Analysis

This diagram shows the risk-based approach to selecting and applying the appropriate analytical technique.

Impurity_Workflow start Start: API Synthesis Review risk_assessment ICH Q3D Risk Assessment: Identify Potential Elemental Impurities start->risk_assessment screening_q Screening Required? risk_assessment->screening_q xrf_screen Optional Screening: XRF Analysis screening_q->xrf_screen Yes quant_q Quantification Required? screening_q->quant_q No xrf_screen->quant_q sample_prep Sample Preparation: Microwave Acid Digestion quant_q->sample_prep Yes report Final Impurity Report quant_q->report No icpms_analysis ICP-MS/OES Analysis sample_prep->icpms_analysis validation Method Validation (ICH Q2) Accuracy, Precision, LOD/LOQ icpms_analysis->validation validation->report

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